2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

Catalog No.
S822451
CAS No.
85531-19-7
M.F
C37H24O12
M. Wt
660.587
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzo...

CAS Number

85531-19-7

Product Name

2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

IUPAC Name

2-[2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

Molecular Formula

C37H24O12

Molecular Weight

660.587

InChI

InChI=1S/C37H24O12/c1-22(38)45-29-18-8-3-13-24(29)34(41)47-31-20-10-5-15-26(31)36(43)49-32-21-11-6-16-27(32)37(44)48-30-19-9-4-14-25(30)35(42)46-28-17-7-2-12-23(28)33(39)40/h2-21H,1H3,(H,39,40)

InChI Key

CJLZKPINGZNCAE-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O

2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid, with the chemical formula C37_{37}H24_{24}O12_{12} and CAS number 85531-19-7, is a complex organic compound characterized by a multi-layered structure of acetyloxybenzoyl groups attached to a benzoic acid core. This unique configuration makes it a subject of interest in various scientific fields, including chemistry, biology, and medicinal research. The compound is noted for its potential applications in drug development and materials science due to its functional groups that can participate in diverse

There is no current information available on the specific mechanism of action of this compound.

  • Wear appropriate personal protective equipment (PPE) when handling the compound.
  • Avoid inhalation, ingestion, and skin contact.
  • Store in a cool, dry, and well-ventilated place.

Organic Chemistry and Material Science

The complex structure of this molecule, with multiple aromatic rings and ester linkages, suggests potential applications in organic chemistry and material science. The presence of the acetyl group (CH3CO) and the carboxylic acid groups (COOH) indicates possibilities for studying its reactivity and functional group interactions. Researchers might be interested in its self-assembly properties or its ability to form supramolecular structures with other molecules [].

Medicinal Chemistry

Computational Chemistry

Due to the molecule's complex structure, computational chemistry methods could be used to model its properties and predict its potential applications. Researchers could use computational tools to simulate its interactions with other molecules or study its electronic structure [].

  • Oxidation: It can be oxidized to form corresponding quinones.
  • Reduction: Reduction can convert the acetyloxy groups into hydroxyl groups.
  • Substitution: Nucleophilic substitution can replace acetyloxy groups with other functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reduction Agents: Lithium aluminum hydride or sodium borohydride are effective for reduction.
  • Substitution Nucleophiles: Amines or thiols can be utilized under basic conditions .

2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid is an analog of acetylsalicylic acid (aspirin), which is known for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties. Research indicates that this compound may exhibit similar therapeutic effects, making it a candidate for further investigation in pain relief and inflammation management .

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step organic reactions:

  • Acylation of Benzoic Acid Derivatives: The initial step involves the acylation of benzoic acid derivatives.
  • Esterification: This is followed by esterification to introduce acetyloxy groups.
  • Subsequent Acylation Steps: Further acylation introduces additional acetyloxybenzoyl groups.

Each step requires specific conditions, such as using acetic anhydride as an acylating agent and sulfuric acid as a catalyst. The synthesis process can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield .

The compound has several notable applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated as a biochemical probe due to its multiple functional groups.
  • Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and analgesic contexts.
  • Industry: Utilized in developing advanced materials and coatings .

Studies on the interactions of 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid with biological targets are essential for understanding its mechanism of action. Research indicates potential interactions with enzymes involved in inflammatory pathways, similar to those affected by acetylsalicylic acid. Further studies are needed to elucidate precise interactions at the molecular level .

Several compounds share structural similarities with 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid]. Here are some notable examples:

Compound NameStructureUnique Features
Acetylsalicylic AcidC9_{9}H8_{8}O4_{4}Widely used analgesic; simpler structure
Salicylic AcidC7_{7}H6_{6}O3_{3}Known for its anti-inflammatory properties; lacks multiple acetyloxy groups
4-Hydroxybenzoic AcidC7_{7}H6_{6}O3_{3}Used as a preservative; simpler aromatic structure

The uniqueness of 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid lies in its complex multi-layered structure that allows for diverse chemical reactivity and potential therapeutic applications not fully realized by simpler compounds like acetylsalicylic acid or salicylic acid .

XLogP3

6.8

Dates

Last modified: 04-15-2024

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